4-Chloro-6-methylpyrimidine-5-carbaldehyde

Description

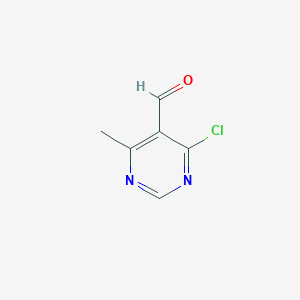

4-Chloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine at position 4, a methyl group at position 6, and a carbaldehyde (-CHO) functional group at position 3. Pyrimidine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbaldehyde group serves as a reactive site for condensation or functionalization, making the compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

4-chloro-6-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-5(2-10)6(7)9-3-8-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOGPXFBEXWLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-5-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-5-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide as reagents. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: 4-Chloro-6-methylpyrimidine-5-carboxylic acid.

Reduction Products: 4-Chloro-6-methylpyrimidine-5-methanol.

Scientific Research Applications

4-Chloro-6-methylpyrimidine-5-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-5-carbaldehyde is primarily related to its ability to act as an electrophile in various chemical reactions. The chlorine atom and the aldehyde group make it highly reactive towards nucleophiles, allowing it to form a wide range of derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-6-methylpyrimidine-5-carbaldehyde with structurally related pyrimidine derivatives, emphasizing substituent effects, reactivity, and applications:

Table 1: Key Properties of this compound and Analogues

Reactivity and Structural Insights

- Electrophilic Substitution : The chlorine at position 4 in the target compound enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, 4,6-Dichloro-5-methoxypyrimidine (dual Cl substituents) exhibits even greater reactivity, often exploited in stepwise functionalization .

- Functional Group Diversity: The carbaldehyde group in the target compound allows for condensation reactions (e.g., forming hydrazones or imines), critical in drug design. Nitrile-containing analogues (e.g., 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile) offer pathways to carboxylic acids or amides via hydrolysis . Methylthio (SCH₃) groups (as in 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) introduce sulfur-based reactivity, useful in forming disulfide bonds or metal coordination complexes .

Crystallographic and Solubility Considerations

- Intermolecular Interactions : Crystallographic studies of 4,6-Dichloro-5-methoxypyrimidine reveal stabilizing Cl···N interactions (3.09–3.10 Å), which influence packing and melting points . Similar interactions are expected in the target compound.

- Solubility : The hydroxy-azetidine substituent in 4-Chloro-6-(3-hydroxy-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde enhances hydrophilicity, improving bioavailability compared to the methyl-substituted analogue .

Biological Activity

4-Chloro-6-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including antiviral, anticancer, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 4-position and a methyl group at the 6-position of the pyrimidine ring, with an aldehyde functional group at the 5-position. These substituents significantly influence its reactivity and biological profile.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against various viral strains. A notable study demonstrated that certain pyrimidines could inhibit viral replication in vitro, suggesting that modifications to the pyrimidine core can enhance antiviral efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, a related compound demonstrated significant inhibitory effects on cancer cell proliferation with an IC50 value in the nanomolar range . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrimidine ring could lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 (TNBC) | 0.126 | 20 |

| Compound B | MCF10A (Normal) | 2.50 | - |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and viral replication.

- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells by activating caspase pathways.

- Targeting Specific Receptors : The compound may interact with specific receptors or proteins involved in signaling pathways critical for cancer cell survival.

Study on Antiviral Efficacy

A study published in MDPI highlighted the antiviral efficacy of pyrimidine derivatives against influenza virus strains . The lead compound exhibited a significant reduction in viral load in infected mice, demonstrating its potential for therapeutic use.

Research on Anticancer Properties

In another study focusing on breast cancer models, a compound closely related to this compound showed a potent inhibitory effect on tumor growth in vivo, outperforming standard chemotherapeutics . The findings suggested that this class of compounds could serve as viable candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-methylpyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via chlorination and formylation of pyrimidine precursors. For example, analogous routes involve chlorinating 6-methylpyrimidine-5-carbaldehyde derivatives using phosphoryl chloride (POCl₃) under reflux conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. toluene) and temperature to enhance yield. Kinetic studies using HPLC or GC-MS can monitor intermediate formation and guide stepwise purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. SHELX software is widely used for structure refinement .

- NMR : ¹H/¹³C NMR identifies methyl, chloro, and aldehyde groups. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm, while methyl groups resonate around δ 2.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isobaric impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during chlorination) .

- Segregate waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in functionalizing the pyrimidine core?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, guiding site-specific modifications. For instance, the aldehyde group at position 5 is electron-withdrawing, directing electrophilic substitutions to the 4- and 6-positions. Molecular docking studies further assess steric effects when designing derivatives for biological targets .

Q. How do contradictory spectral data from different synthetic batches arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from residual solvents, tautomerism, or polymorphic forms. Strategies include:

- Dynamic NMR : Detects tautomeric equilibria (e.g., aldehyde vs. enol forms) by varying temperature .

- PXRD : Identifies crystalline vs. amorphous phases, which can alter reactivity .

- Reproducibility checks : Standardize quenching and workup procedures to minimize batch-to-batch variability .

Q. What strategies mitigate side reactions during nucleophilic substitution at the 4-chloro position?

- Methodological Answer :

- Catalytic control : Use Pd catalysts for cross-coupling reactions to suppress hydrolysis of the chloro group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .

- In situ monitoring : FT-IR tracks carbonyl intermediates to optimize reaction termination points .

Q. How can the compound’s potential in drug discovery be evaluated methodologically?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing chloro with fluoro or modifying the methyl group) and screen against target enzymes (e.g., kinases) .

- ADMET profiling : Use in vitro assays (e.g., microsomal stability, CYP inhibition) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.